[(Methylsulfanyl)(phenyl)methyl]benzene
Description
Significance within Diaryl- and Benzhydryl-Sulfur Chemistry
The benzhydryl framework, characterized by two phenyl groups attached to a single carbon, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active molecules. The stability of the corresponding benzhydryl carbocation plays a crucial role in the reactivity of these compounds. When combined with a sulfur linkage, as in benzhydryl methyl sulfide (B99878), the compound becomes a notable member of the benzhydryl-sulfur chemical space.
Organosulfur compounds are ubiquitous in biochemistry and are essential components in various industrial and pharmaceutical applications. Thioethers (sulfides), such as benzhydryl methyl sulfide, are fundamental building blocks in this domain. Their importance is magnified by their ability to undergo controlled oxidation at the sulfur atom to form sulfoxides and sulfones, thereby accessing compounds with different chemical properties and biological activities.
Foundational Role as a Synthetic Intermediate
Benzhydryl methyl sulfide serves as a foundational intermediate in organic synthesis, primarily as a precursor to molecules containing the benzhydrylsulfinyl or benzhydrylsulfonyl moieties. The controlled oxidation of the sulfide to the sulfoxide (B87167) is a key transformation. The resulting benzhydryl methyl sulfoxide possesses a stereogenic sulfur center, making it a valuable target for asymmetric synthesis.
The most prominent application highlighting its role as a synthetic intermediate is in the conceptual synthesis of analogues of the wakefulness-promoting agent, Modafinil. The core structure of Modafinil is 2-[(diphenylmethyl)sulfinyl]acetamide. The benzhydrylsulfinyl group is the key pharmacophore, and compounds like benzhydryl methyl sulfide provide a direct route to creating the oxidized benzhydryl-sulfur core. The synthesis of various Modafinil derivatives often involves the preparation of a benzhydrylsulfanyl precursor followed by oxidation. google.com
Structure
3D Structure
Properties
Molecular Formula |
C14H14S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
[methylsulfanyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C14H14S/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
JQPDEBVXMCQJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylsulfanyl Phenyl Methyl Benzene and Its Structural Analogues
Direct Synthetic Routes to [(Methylsulfanyl)(phenyl)methyl]benzene
Direct synthetic approaches to this compound often involve the formation of a carbon-sulfur bond with a methyl group donor. A primary method in this category is the methylation of a corresponding thiol precursor.
Methylation of Benzhydryl Thiol or Related Thiol Precursors
The methylation of sulfhydryl (-SH) groups is a fundamental transformation in organic synthesis. nih.govnih.gov In the context of synthesizing this compound, the most direct route is the methylation of benzhydryl thiol (diphenylmethanethiol). This reaction typically involves a methylating agent and a base.
Common methylating agents for this purpose include methyl halides, such as methyl bromide or methyl iodide. google.com The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated by the deprotonation of benzhydryl thiol with a suitable base, attacks the methylating agent.
Reaction Scheme:
(C₆H₅)₂CHSH + Base → (C₆H₅)₂CHS⁻ + Base-H⁺ (C₆H₅)₂CHS⁻ + CH₃-X → (C₆H₅)₂CHSCH₃ + X⁻ (where X = Br, I)
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can solvate the cation without interfering with the nucleophilic attack.
| Methylating Agent | Base | Solvent | Typical Yield (%) |
| Methyl Iodide | Sodium Hydride | THF | >90 |
| Methyl Bromide | Potassium Carbonate | DMF | 85-95 |
| Dimethyl Sulfate | Sodium Hydroxide | Dichloromethane/Water (Phase Transfer) | 80-90 |
Synthesis of Benzhydryl Sulfide (B99878) Derivatives through Coupling Reactions
Coupling reactions provide a versatile platform for the synthesis of benzhydryl sulfide derivatives, allowing for the formation of the crucial carbon-sulfur bond through various catalytic and non-catalytic methods.
Transition-Metal Catalyzed Coupling Approaches
Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. nih.govresearchgate.net Palladium, nickel, and copper catalysts are commonly employed for the cross-coupling of thiols with organic halides or pseudohalides. While direct coupling of benzhydryl halides with methylthiolates is more common via nucleophilic substitution, transition-metal catalyzed approaches are particularly useful for synthesizing more complex structural analogues where the benzhydryl moiety itself is constructed during the coupling process. For instance, palladium-catalyzed cross-coupling reactions can be used to synthesize diarylmethanes, which can then be further functionalized. sci-hub.st
Recent advancements have focused on the development of efficient catalyst systems that can withstand the potential poisoning effects of sulfur compounds. nih.govresearchgate.net Ligand design plays a critical role in the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote reductive elimination and prevent catalyst deactivation.
Nucleophilic Substitution Strategies on Benzhydryl Scaffolds
Nucleophilic substitution reactions on benzhydryl halides or other derivatives with a good leaving group are a cornerstone for the synthesis of this compound. This approach involves the reaction of a benzhydryl electrophile with a methylthiolate nucleophile.
The benzhydryl carbocation is relatively stable due to resonance delocalization across the two phenyl rings, which can lead to reactions proceeding through an Sₙ1-like mechanism. However, Sₙ2 pathways are also accessible. uni-muenchen.de The choice of solvent and reaction conditions can influence the predominant pathway.
Typical Reaction:
(C₆H₅)₂CH-X + NaSCH₃ → (C₆H₅)₂CHSCH₃ + NaX (where X = Cl, Br, OTs)
Sodium thiomethoxide (NaSCH₃) is a commonly used nucleophile. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate.
| Benzhydryl Substrate | Leaving Group | Nucleophile | Solvent | Typical Yield (%) |
| Benzhydryl Bromide | Br | Sodium Thiomethoxide | DMF | >95 |
| Benzhydryl Chloride | Cl | Sodium Thiomethoxide | Acetonitrile | 90-95 |
| Benzhydryl Tosylate | OTs | Potassium Thiomethoxide | Acetone (B3395972) | 85-90 |
Derivatization from Benzhydrol Precursors
Benzhydrol (diphenylmethanol) is a readily available and versatile starting material for the synthesis of this compound and its analogues. wikipedia.org This approach typically involves the activation of the hydroxyl group to transform it into a good leaving group, followed by nucleophilic substitution with a methylthiolate.
Strategies for Functionalizing Benzhydryl Alcohols
The hydroxyl group of benzhydrol is a poor leaving group and therefore requires activation. nih.gov Common strategies for this activation include:
Conversion to Benzhydryl Halides: Benzhydrol can be converted to benzhydryl chloride or bromide using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or concentrated hydrohalic acids (HCl, HBr). nih.gov The resulting benzhydryl halide can then undergo nucleophilic substitution as described in section 2.2.2.
Conversion to Sulfonate Esters: Benzhydrol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine (B92270) to form benzhydryl tosylate or mesylate. These sulfonate esters are excellent leaving groups and readily undergo substitution with methylthiolate.
Green Chemistry Approaches and Sustainable Synthetic Practices for Related Structures
The development of synthetic methodologies for this compound and its structural analogues has increasingly focused on green chemistry principles to minimize environmental impact and enhance sustainability. These approaches prioritize the use of non-hazardous reagents and solvents, improve atom economy, and utilize renewable resources and energy-efficient conditions. Key strategies include the use of heterogeneous catalysts, solvent-free reaction conditions, and the replacement of toxic reagents with greener alternatives.
One significant advancement is the direct dehydrative thioetherification of alcohols with thiols. This method avoids the use of hazardous alkyl halides and instead produces water as the only byproduct, adhering to the principles of atom economy. A metal-free approach utilizes triflic acid as a catalyst or a recyclable NAFION® superacid catalyst for the conversion of various alcohols and thiols into thioethers, enhancing the efficiency and practicality of sulfide preparation. nih.govresearchgate.net For instance, the reaction of benzyl (B1604629) alcohol with thiophenol in the presence of a catalytic amount of triflic acid (1 mol%) in nitromethane (B149229) at 80°C for 2 hours yields the corresponding thioether in high yield. researchgate.net The use of a solid acid catalyst like NAFION® allows for easy recovery and reuse of the catalyst, further improving the sustainability of the process. researchgate.net
Another green approach involves the use of earth-abundant metal catalysts. Copper-catalyzed thioetherification of benzyl alcohols with thiols has been developed, affording benzyl thioethers in moderate to excellent yields. rsc.orgnih.gov For example, using copper(II) triflate (Cu(OTf)₂) as a Lewis acid catalyst, a variety of thioethers can be efficiently prepared from readily available benzyl alcohols and thiols under mild conditions. rsc.orgnih.gov This method demonstrates exceptional chemoselectivity and is believed to proceed through a Lewis-acid-mediated SN1-type nucleophilic attack of carbocations formed in situ. rsc.org
Solvent-free and catalyst-free conditions represent another important avenue in green synthesis. A simple, highly efficient, and environmentally friendly protocol has been developed for the preparation of sulfides from alkyl or aryl thiols and benzyl halides under these conditions. libretexts.org This method avoids the use of potentially toxic solvents and catalysts, reducing waste and simplifying the purification process.
To address the issue of malodorous and air-sensitive thiols, thiol-free reagents have been explored. One such method employs xanthates as odorless, stable, and low-cost thiol surrogates. mdpi.com This approach allows for the synthesis of dialkyl or alkyl aryl thioether derivatives under transition-metal-free and base-free conditions. mdpi.com The reaction of an alkyl halide with potassium O-ethyl xanthate (EtOCS₂K) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at 100°C provides the corresponding thioether in good yield. mdpi.com
Furthermore, the DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to p-quinone methides offers a rapid and simple method for the synthesis of diarylmethyl thioethers. rsc.orgresearchgate.netrsc.orgresearchgate.net This reaction can be performed under mild conditions and often with short reaction times. For example, the reaction of a p-quinone methide with an organosulfur reagent in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in acetone can be completed in as little as 8 minutes with high yields. rsc.org
The following interactive data tables summarize key research findings for these green synthetic methodologies.
Table 1: Metal-Free Dehydrative Thioetherification
| Alcohol | Thiol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzyl alcohol | Thiophenol | HOTf (1 mol%) | CH₃NO₂ | 80 | 2 | 95 | researchgate.net |
| 1-Phenylethan-1-ol | Thiophenol | HOTf (1 mol%) | CH₃NO₂ | 80 | 2 | 92 | researchgate.net |
| Diphenylmethanol | Thiophenol | NAFION® | Toluene | 110 | 12 | 88 | researchgate.net |
Table 2: Copper-Catalyzed Thioetherification of Benzyl Alcohols
| Benzyl Alcohol | Thiol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzyl alcohol | Thiophenol | Cu(OTf)₂ (3) | DCM | 25 | 12 | 96 | nih.gov |
| 4-Methylbenzyl alcohol | Thiophenol | Cu(OTf)₂ (8) | DCE | 70 | 12 | 91 | rsc.org |
| 4-Methoxybenzyl alcohol | 4-Methylthiophenol | Cu(OTf)₂ (8) | DCE | 70 | 12 | 95 | rsc.org |
Table 3: Synthesis of Thioethers using Xanthates as Thiol-Free Reagents
| Alkyl Halide | Xanthate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(Chloromethyl)biphenyl | EtOCS₂K | DMSO | 100 | 1 | 92 | mdpi.com |
| Benzyl chloride | EtOCS₂K | DMSO | 100 | 1 | 85 | mdpi.com |
| 1-(Chloromethyl)naphthalene | EtOCS₂K | DMSO | 100 | 1 | 88 | mdpi.com |
Table 4: DABCO-Catalyzed Synthesis of Diarylmethyl Thioethers
| p-Quinone Methide | Organosulfur Reagent | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,6-Di-tert-butyl-4-(phenylmethylene)cyclohexa-2,5-dienone | Benzyl mercaptan | DABCO (10) | Acetone | 8 min | 97 | rsc.org |
| 2,6-Di-tert-butyl-4-(phenylmethylene)cyclohexa-2,5-dienone | Ethanethiol | DABCO (10) | Acetone | 30 s | 98 | rsc.org |
| 2,6-Di-tert-butyl-4-((4-methoxyphenyl)methylene)cyclohexa-2,5-dienone | 1,4-Dithiane-2,5-diol | DABCO (10) | CHCl₃ | 7 min | 78 | rsc.org |
Investigations into the Chemical Reactivity and Mechanistic Pathways of Methylsulfanyl Phenyl Methyl Benzene
Oxidative Transformations of the Sulfide (B99878) Moiety
The sulfur atom in [(methylsulfanyl)(phenyl)methyl]benzene is susceptible to oxidation, a common reaction for thioethers. This transformation typically proceeds through a one-electron transfer mechanism, leading to the formation of intermediate species that dictate the final product distribution.
The oxidation of benzhydryl sulfides and related aryl alkyl sulfides can yield the corresponding sulfoxides and, under more stringent conditions, sulfones. The selectivity of these reactions is highly dependent on the oxidant and the reaction conditions. For instance, photocatalytic oxidation of aryl benzyl (B1604629) sulfides using 2,4,6-triphenylpyrilium tetrafluoroborate has been shown to produce the corresponding sulfoxides. researchgate.net In some photocatalytic systems, further oxidation to sulfones is not observed, highlighting the potential for selective transformation. researchgate.net
Hydrogen peroxide is a common "green" oxidant used for these transformations. mdpi.com Studies on methyl phenyl sulfide, a structural component of the target molecule, show that H₂O₂ in glacial acetic acid is an effective system for oxidation to the sulfoxide (B87167). mdpi.com The oxidation of various sulfides to sulfoxides or sulfones is a significant reaction in industrial chemistry, as these products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. frontiersin.org The choice of catalyst and oxidant stoichiometry is critical for controlling the oxidation state of the final product. frontiersin.orgorganic-chemistry.org For example, certain polymer-immobilized ionic liquid catalysts can be tuned to selectively produce either the sulfoxide or the sulfone with high conversion and selectivity. frontiersin.org
Table 1: Catalytic Oxidation of Sulfides to Sulfoxides and Sulfones
| Catalyst System | Oxidant | Primary Product | Selectivity/Yield | Ref. |
|---|---|---|---|---|
| Polymer-Immobilized Ionic Liquid {PO₄[WO(O₂)₂]₄}@PIILP | H₂O₂ | Sulfoxide or Sulfone | 88-98% (Sulfoxide), 86-100% (Sulfone) | frontiersin.org |
| Keggin-structured polyoxometalate-based ionic liquids | H₂O₂ | Sulfoxide | 70-98% Yield | frontiersin.org |
| Tantalum Carbide | 30% H₂O₂ | Sulfoxide | High Yield | organic-chemistry.org |
| Niobium Carbide | 30% H₂O₂ | Sulfone | High Yield | organic-chemistry.org |
Once formed, the sulfide radical cation is a highly reactive species. researchgate.net Its fate is determined by competing reaction pathways, including C-S bond cleavage and reaction with oxygen species. researchgate.netnih.gov In the presence of oxygen, the radical cation can be trapped, leading to S-oxidation products. For instance, the radical cation of dibenzothiophene (DBT), a related organosulfur compound, can be attacked at the sulfur atom by a superoxide radical anion (•O₂⁻) to form the corresponding sulfoxide. researchgate.net This type of mechanism, where a radical cation reacts with an oxygen species, is a key step in the formation of sulfoxides from sulfides via an electron-transfer pathway.
The stabilization of the sulfur radical cation is crucial to its reactivity. chimia.ch In some systems, these radical cations are detected in a dimeric form. researchgate.netnih.gov The structure of the radical cation, including the delocalization of charge and spin density over the phenyl rings and the sulfur atom, influences its stability and subsequent reaction pathways, such as C-S bond scission. nih.govnih.gov
Carbon-Sulfur (C-S) Bond Cleavage Reactions
In addition to oxidation at the sulfur center, a significant reaction pathway for this compound and related compounds is the cleavage of the carbon-sulfur bond. This scission can be induced by various methods, including photolysis and catalysis, and often proceeds through radical or cationic intermediates.
The C-S bond in benzhydryl sulfide radical cations is prone to cleavage. cmu.edu Photooxygenation studies of benzyl methyl sulfides have shown that the initially formed sulfide radical cation can undergo C-S bond cleavage to produce benzaldehyde, rather than undergoing oxidation to the sulfoxide. researchgate.netnih.gov This fragmentation typically results in the formation of a carbocation and a thiyl radical. cmu.eduunipr.it
Laser flash photolysis experiments on various aryl sulfide radical cations have demonstrated that they decay via first-order kinetics, a process attributed to C-S bond cleavage. nih.gov The rate of this cleavage is influenced by the electronic properties of the substituents on the aromatic rings. nih.gov DFT calculations suggest that the conformation of the radical cation plays a crucial role; cleavage is favored when the C-S bond is aligned with the π system of the aryl ring, facilitating charge and spin delocalization. nih.gov Visible-light-induced photoredox catalysis provides a modern approach to achieving this transformation under neutral conditions, harnessing the mesolytic cleavage of the C-S bond in the radical cation intermediate. unipr.it
Table 2: Products of C-S Bond Cleavage in Aryl Sulfide Radical Cations
| Starting Material | Method | Key Products | Mechanistic Intermediate | Ref. |
|---|---|---|---|---|
| Benzyl Methyl Sulfides | Photooxidation | Benzaldehyde | Sulfide Radical Cation | researchgate.netnih.gov |
| p-X-cumyl phenyl sulfides | Steady State Photolysis | 2-aryl-2-propanols, Diaryl disulfides | Sulfide Radical Cation | nih.gov |
| Benzylic Thioethers | Visible-Light Photocatalysis | Di- and Triarylalkanes | Carbocation, Thiyl Radical | unipr.it |
| Thioanisoles | Direct Irradiation (310 nm) | Aryl Sulfinic Acid | Triplet Excited State |
Transition metals are effective catalysts for the activation and cleavage of otherwise inert C-S bonds. dicp.ac.cnrsc.org These transformations have become increasingly important in synthetic chemistry for constructing new carbon-carbon and carbon-heteroatom bonds, as well as in industrial processes like hydrodesulfurization. rsc.orgresearchgate.netresearchgate.net
The general mechanism for transition-metal-catalyzed C-S bond cleavage often involves the oxidative addition of the C-S bond to a low-valent metal center. dicp.ac.cn This step is crucial for initiating a catalytic cycle. dicp.ac.cn A significant challenge in developing these catalytic systems is the strong bond that often forms between the catalytically active metal and the soft sulfur atom, which can lead to catalyst deactivation. dicp.ac.cn Despite this, diverse transformations have been developed using various transition metals to mediate C-S bond cleavage in thioethers and other organosulfur compounds. dicp.ac.cnresearchgate.net These methods provide powerful alternatives to traditional cross-coupling reactions. dicp.ac.cn
Influence of Substituents on C-S Bond Lability
The stability of the carbon-sulfur (C-S) bond in molecules related to this compound is significantly influenced by the nature of substituents on the aromatic rings. Electron-donating groups on the aryl moiety tend to decrease the rate of C-S bond cleavage. This stabilizing effect arises from the increased stability of the corresponding radical cations formed during certain cleavage processes. In studies of aryl triphenylmethyl sulfides, a significant decrease in C-S bond cleavage rate constants was observed with an increase in the electron-donating ability of the arylsulfenyl substituent. This is attributed to the greater delocalization of the positive charge and spin density in the radical cation intermediate, which stabilizes it and raises the activation energy for bond breaking.
Conversely, the lability of the C(sp³)–S bond can be manipulated for synthetic purposes. For instance, in aryl and alkyl methylthioethers, selective cleavage of the methyl C(sp³)–S bond can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) at elevated temperatures. This suggests that under specific conditions, the C-S bond in this compound could be selectively cleaved. The general order of selectivity for C-S bond cleavage has been established as furfuryl C(sp³)–S > benzyl C(sp³)–S > alkyl C(sp³)–S > C(sp²)-S. Given that the benzhydryl group is a type of benzylic group, this indicates a moderate susceptibility to cleavage under appropriate conditions.
The following table summarizes the general influence of substituents on C-S bond lability in related thioether systems.
| Substituent Type on Aryl Ring | Effect on C-S Bond Lability | Reasoning |
|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Decreases lability | Stabilizes the radical cation intermediate through charge delocalization. |
| Electron-Withdrawing Group (e.g., -Br, -NO₂) | Increases lability | Destabilizes the radical cation intermediate, lowering the activation energy for cleavage. |
Electrophilic and Nucleophilic Reactions at the Benzhydryl Carbon
Reactivity of the Benzhydryl Carbocation Intermediate
The cleavage of the C-S bond in this compound can lead to the formation of a benzhydryl carbocation. The stability and subsequent reactivity of this intermediate are central to many of the compound's transformations. Benzhydryl carbocations are stabilized by the delocalization of the positive charge over the two phenyl rings. The presence of substituents on these rings further modulates this stability.
Computational studies on substituted benzhydryl cations have shown that both the substitution pattern and the number of substituents are crucial in determining carbocation stability. Generally, the introduction of more than one electron-donating group, such as a methoxy group, leads to a lower energy requirement for the formation of the carbocation due to increased stabilization by polarization and resonance effects. The most significant destabilization occurs when steric hindrance prevents a substituent from being coplanar with the aromatic ring, thus hindering resonance stabilization.
The reactivity of the benzhydryl carbocation intermediate is characterized by its electrophilicity. It can be trapped by various nucleophiles. Studies on sterically hindered diarylbenzhydryl carbocations have shown that these intermediates can be selective in their reactions with nucleophiles. For example, some hindered carbocations exhibit a large selectivity in their reactions with secondary alcohols compared to water. This selectivity is influenced by the steric environment around the cationic center and the nature of the nucleophile.
The table below illustrates the calculated effects of substituents on the stability of related benzylic carbocations.
| Substituent | Position on Phenyl Ring | Effect on Carbocation Stability |
|---|---|---|
| -OCH₃ | para | Strongly stabilizing |
| -CH₃ | para | Moderately stabilizing |
| -H | - | Reference |
| -NO₂ | para | Strongly destabilizing |
Benzhydryl System in Electrophilic Aromatic Substitution Reactions
The phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The [(methylsulfanyl)(phenyl)methyl] group acts as a substituent on the benzene rings, directing incoming electrophiles to specific positions. As an alkyl-type substituent, it is expected to be an activating group, increasing the rate of EAS compared to unsubstituted benzene. This activation stems from the electron-donating nature of the alkyl group through an inductive effect.
The directing effect of the [(methylsulfanyl)(phenyl)methyl] group is anticipated to be ortho- and para-directing. This is because the carbocation intermediate (the sigma complex or arenium ion) formed during the attack of the electrophile is stabilized by resonance, and the structures corresponding to ortho and para attack have an additional resonance contributor where the positive charge is adjacent to the point of substitution, which is favorable.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate.
Deprotonation of the intermediate to restore the aromaticity of the ring.
Other Significant Transformations (e.g., Rearrangements, Heterocyclic Ring Construction)
While specific examples involving this compound are limited in the literature, related structures undergo significant transformations such as rearrangements and can be precursors for heterocyclic ring construction.
A notable rearrangement relevant to the corresponding sulfoxide, [(methylsulfinyl)(phenyl)methyl]benzene, is the Pummerer rearrangement . This reaction typically involves the treatment of a sulfoxide with an acid anhydride (like acetic anhydride), leading to the formation of an α-acyloxy thioether. The mechanism proceeds through the formation of a thionium ion intermediate, which is then trapped by a nucleophile. This transformation could be a potential pathway for the functionalization of the benzhydryl carbon in the oxidized form of this compound.
In the context of heterocyclic ring construction , sulfur-containing compounds are valuable precursors. Various synthetic strategies exist for the synthesis of sulfur-containing heterocycles, some of which involve ring-expansion reactions of smaller sulfur-containing rings. While direct application to this compound is not documented, its structural motifs could potentially be incorporated into larger heterocyclic systems through appropriate synthetic design. For instance, reactions involving the cleavage of the C-S bond could provide a sulfur-containing fragment for subsequent cyclization reactions.
Computational Insights into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms of complex organic molecules. Although specific computational studies on this compound are scarce, insights can be drawn from studies on analogous systems.
Carbocation Stability: DFT calculations have been extensively used to study the stability of benzylic and benzhydryl carbocations. These studies have quantified the stabilizing effects of various substituents. For instance, calculations at the B3LYP/6-31G(d) level of theory have been shown to provide reliable predictions of the relative stabilities of substituted naphthyl methyl carbocations, which are extended benzylic systems. These computational methods can be applied to the benzhydryl carbocation derived from this compound to predict its stability and the influence of substituents on the phenyl rings. Such calculations can help in understanding the thermodynamics and kinetics of reactions involving this intermediate.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution has also been investigated using DFT. These studies can model the potential energy surface of the reaction, identifying the structures of the transition states and intermediates (sigma complexes). By calculating the activation energies for attack at the ortho, meta, and para positions, the regioselectivity of the reaction can be predicted. For this compound, computational studies could confirm the expected ortho- and para-directing nature of the [(methylsulfanyl)(phenyl)methyl] substituent and quantify its activating effect.
C-S Bond Cleavage: Computational methods can also be employed to study the mechanism of C-S bond cleavage. For example, DFT calculations have been used to investigate the C-S bond cleavage in the radical cations of aryl triphenylmethyl sulfides. These studies revealed that in the transition state, there is an increase in positive charge on the trityl moiety and spin density on the ArS group. Similar computational approaches could be used to model the homolytic and heterolytic cleavage of the C-S bond in this compound and its derivatives, providing valuable information on the factors that govern this process.
Advanced Spectroscopic Characterization and Structural Analysis of Methylsulfanyl Phenyl Methyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the unambiguous structural determination of [(Methylsulfanyl)(phenyl)methyl]benzene in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each magnetically active nucleus within the molecule.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), displays distinct signals corresponding to the aromatic and methylene (B1212753) protons. The ten protons of the two phenyl rings resonate as a complex multiplet in the downfield region, generally observed between δ 7.21 and 7.31 ppm. uu.nl A characteristic singlet appears more upfield at approximately δ 4.11 ppm, which is unequivocally assigned to the two protons of the methylene (-CH₂-) bridge connecting the phenyl ring and the sulfur atom. uu.nl This singlet nature indicates the magnetic equivalence of the two methylene protons and the absence of coupling with adjacent nuclei.
The ¹³C NMR spectrum provides further structural confirmation by resolving each unique carbon environment. The aliphatic methylene carbon (-CH₂-) gives rise to a signal at approximately δ 39.0 ppm. uu.nl The aromatic carbons appear in the characteristic downfield region for sp²-hybridized carbons. The spectrum shows signals around δ 137.4, 136.3, 129.8, 128.8, 128.4, 127.1, and 126.3 ppm, corresponding to the various carbons of the benzyl (B1604629) and phenyl rings. uu.nl The signals at δ 137.4 and 136.3 ppm are assigned to the quaternary carbons of the aromatic rings directly attached to the methylene group and the sulfur atom, respectively. uu.nl
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic H | 7.21 - 7.31 | Multiplet |
| ¹H | Methylene (-CH₂-) | 4.11 | Singlet |
| ¹³C | Quaternary C (Benzyl) | 137.4 | Singlet |
| ¹³C | Quaternary C (Phenyl) | 136.3 | Singlet |
| ¹³C | Aromatic CH | 129.8 | Singlet |
| ¹³C | Aromatic CH | 128.8 | Singlet |
| ¹³C | Aromatic CH | 128.4 | Singlet |
| ¹³C | Aromatic CH | 127.1 | Singlet |
| ¹³C | Aromatic CH | 126.3 | Singlet |
| ¹³C | Methylene (-CH₂-) | 39.0 | Singlet |
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by absorption bands typical for aromatic and sulfide (B99878) compounds. asianpubs.orgrug.nl The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic rings. The presence of the methylene group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1450-1495 cm⁻¹. The C-S stretching vibration, which is a key indicator of the sulfide linkage, typically gives rise to a weak to medium intensity band in the 710-570 cm⁻¹ region.
FT-Raman Spectroscopy
The FT-Raman spectrum complements the FT-IR data, providing detailed information on the vibrational modes of the molecule. A study of the ordinary Raman spectrum of liquid benzyl phenyl sulfide has provided specific band assignments. researchgate.net The spectrum is marked by a strong band at 1001 cm⁻¹, which is assigned to the symmetric ring breathing mode of the phenylthio moiety. researchgate.net The C-S stretching vibrations are identified at 691 cm⁻¹ and 710 cm⁻¹, corresponding to the Ph-S and CH₂-S bonds, respectively. researchgate.net
Interactive Data Table: FT-Raman Vibrational Frequencies and Assignments for this compound researchgate.net
| Frequency (cm⁻¹) | Assignment | Description |
| 3058 | ν(C-H) | Aromatic C-H Stretch |
| 1584 | ν(C-C) | Phenyl Ring C-C Stretch |
| 1210 | β(C-H) | Phenyl Ring C-H In-plane Bend |
| 1025 | β(C-H) | Benzyl Ring C-H In-plane Bend |
| 1001 | Ring Breathing | Phenyl Ring Symmetric Breathing |
| 710 | ν(C-S) | Methylene-Sulfur Stretch |
| 691 | ν(C-S) | Phenyl-Sulfur Stretch |
| 618 | Ring Deformation | Phenyl Ring Deformation |
ν = stretching; β = in-plane bending
Electronic Spectroscopy: UV-Visible Absorption and Emission Studies
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the two aromatic rings. Studies involving this compound have utilized UV-Vis spectroscopy for monitoring purposes, for instance, in photocatalytic reactions where the absorption is monitored around 250 nm. rsc.org Research on related benzyl phenyl sulfide derivatives also shows absorption in the ultraviolet region, consistent with the presence of the aromatic chromophores.
Detailed studies specifically reporting the absorption maxima (λmax), molar absorptivity coefficients (ε), and any potential emission properties such as fluorescence or phosphorescence for the parent this compound are not extensively available in the literature. However, the electronic absorption spectroscopic signatures for related iron compounds have been reported.
Theoretical and Computational Chemistry Studies on Methylsulfanyl Phenyl Methyl Benzene Systems
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules like [(Methylsulfanyl)(phenyl)methyl]benzene. By approximating the many-electron wavefunction using the electron density, DFT facilitates the calculation of various molecular properties.
The first step in a computational study is to determine the molecule's most stable three-dimensional structure, or its minimum energy conformation. This is achieved through geometry optimization. For this compound, the key degrees of freedom include the C-S-C bond angle and the torsion angles describing the orientation of the two phenyl rings relative to the C-S-C plane.
Computational studies on the closely related dibenzyl sulfide (B99878) molecule reveal that the energy-optimized structure in the gas phase is very similar to that observed in its crystal structure. researchgate.net The molecule possesses C2 symmetry, with the central sulfur atom lying on a crystallographic twofold axis. researchgate.net The conformation is determined by a balance of steric hindrance between the bulky phenyl groups and electronic effects. The final optimized geometry represents a local minimum on the potential energy surface.
Key structural parameters, such as bond lengths and angles, can be precisely calculated. These theoretical values provide a benchmark for understanding the molecule's structure in the absence of experimental crystallographic data.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C-S) | Carbon-Sulfur bond length | ~1.82 Å |
| r(C-C)aromatic | Aromatic Carbon-Carbon bond length | ~1.40 Å |
| r(C-H)methylene (B1212753) | Methylene Carbon-Hydrogen bond length | ~1.10 Å |
| ∠(C-S-C) | Central Carbon-Sulfur-Carbon bond angle | ~103.5° |
| τ(C-C-S-C) | Dihedral angle defining phenyl group orientation | ~75-85° |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom, reflecting its character as a soft, electron-rich center, with additional contributions from the π-systems of the phenyl rings. The LUMO is typically a π* antibonding orbital distributed over the aromatic rings. A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govgrowingscience.com
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 eV |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes and their corresponding frequencies can be obtained. researchgate.net These theoretical frequencies are often systematically overestimated due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for the B3LYP functional) to improve agreement with experimental data. scirp.org
Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or rocking of particular bonds or functional groups. scispace.com For this compound, key vibrational modes include C-H stretching of the aromatic and methylene groups, phenyl ring C-C stretching, CH₂ scissoring and wagging, and C-S stretching vibrations. bohrium.com
| Frequency (cm-1, Scaled) | Vibrational Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretching |
| ~2950 | Methylene (CH₂) Asymmetric Stretching |
| ~2870 | Methylene (CH₂) Symmetric Stretching |
| ~1600, 1495, 1450 | Phenyl Ring C-C Stretching |
| ~1420 | Methylene (CH₂) Scissoring |
| ~1210 | Methylene (CH₂) Wagging |
| ~700-750 | C-S Stretching |
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using descriptors derived from its electronic structure. These "global reactivity indices" are calculated from the HOMO and LUMO energies. sciensage.info
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. A stable molecule is characterized by a negative chemical potential. growingscience.com
Global Hardness (η) : Represents the resistance to change in the electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap and is less reactive. growingscience.com
Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. sciensage.info
These indices provide a quantitative basis for predicting how this compound will behave in chemical reactions.
| Reactivity Index | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.50 | Stable molecule, but will donate electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Moderately soft, indicating moderate reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | 2.72 | Classified as a moderate electrophile. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
To study how the molecule interacts with light and to understand its electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. youtube.com TD-DFT calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Visible spectrum. arxiv.org
For an aromatic thioether like this compound, the lowest energy electronic transitions are typically of a π → π* nature, involving the promotion of an electron from a bonding π-orbital (often the HOMO) to an antibonding π*-orbital (often the LUMO) within the phenyl rings. researchgate.net TD-DFT can predict the wavelength of these absorptions and identify the specific molecular orbitals involved in each transition.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Primary Transition Assignment |
|---|---|---|---|
| S1 | ~265 | > 0.1 | HOMO → LUMO (π → π) |
| S2 | ~240 | > 0.05 | HOMO-1 → LUMO (π → π) |
| S3 | ~220 | > 0.2 | HOMO → LUMO+1 (π → π*) |
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
Theoretical methods can also predict Nuclear Magnetic Resonance (NMR) spectra, which are indispensable for structure elucidation in organic chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a robust DFT-based approach for calculating the NMR shielding tensors of atomic nuclei. gaussian.com
The calculated isotropic shielding tensor (σ) for each nucleus is then converted into a chemical shift (δ) by referencing it to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σref - σcalc. imist.ma This approach allows for the prediction of both ¹H and ¹³C NMR spectra. The accuracy of GIAO-DFT calculations is generally high, making it a valuable tool for assigning experimental spectra and confirming molecular structures. researchgate.net
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Methyl (S-CH₃) | ~2.0 - 2.2 |
| Methylene (S-CH₂) | ~3.7 - 3.9 | |
| Phenyl (ortho, meta) | ~7.2 - 7.4 | |
| Phenyl (para) | ~7.1 - 7.3 | |
| ¹³C NMR | Methyl (S-CH₃) | ~15 - 18 |
| Methylene (S-CH₂) | ~36 - 39 | |
| Phenyl (ipso-C) | ~137 - 139 | |
| Phenyl (ortho, meta-C) | ~128 - 130 | |
| Phenyl (para-C) | ~126 - 128 |
Mechanistic Computational Modeling (e.g., Transition State Analysis)
Mechanistic computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, this could involve studying reactions such as nucleophilic substitution at the benzylic carbon or oxidation at the sulfur atom.
Transition state analysis is a key component of this modeling. It involves locating the high-energy transition state structure that connects reactants and products. By calculating the energy of this transition state, chemists can determine the activation energy of the reaction, which is crucial for understanding reaction rates. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactants and products.
For example, in a hypothetical study of the S-oxidation of this compound by a peroxide, computational methods could be used to:
Optimize the geometries of the reactant, transition state, and product.
Calculate the activation energy and reaction enthalpy.
Analyze the electronic structure of the transition state to understand the key interactions driving the reaction.
Hypothetical Data Table for a Reaction Involving this compound:
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | Data not available | Data not available |
| Transition State | Data not available | Data not available |
| Products | Data not available | Data not available |
This table is for illustrative purposes only, as specific computational data for reactions involving this compound is not available.
Applications of Methylsulfanyl Phenyl Methyl Benzene in Organic Synthesis and Material Science
As a Versatile Building Block in Complex Molecule Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.comnih.gov The benzhydryl group is a prevalent structural motif in numerous bioactive compounds and commercial drugs. mdpi.comresearchgate.netmdpi.com The incorporation of a methylsulfanyl group onto this framework in [(Methylsulfanyl)(phenyl)methyl]benzene enhances its utility, providing a reactive handle for a variety of chemical transformations.
Precursor for Diarylmethane Derivatives
The diarylmethane skeleton is a privileged structure in medicinal chemistry. mdpi.com this compound serves as an excellent precursor for a wide range of diarylmethane derivatives. The synthetic value lies in the strategic manipulation of the methylsulfanyl group and the activation of the adjacent benzylic position.
Recent synthetic methods have focused on the construction of diarylmethyl thioethers through reactions like the 1,6-conjugate addition of organosulfur reagents to p-quinone methides, catalyzed by simple organic bases like DABCO. nih.govresearchgate.net Furthermore, copper-catalyzed thioetherification reactions that couple benzyl (B1604629) alcohols with thiols provide another route to these structures. nih.gov The benzylic C-H bond in this compound is activated by both the adjacent sulfur atom and the two phenyl rings, making it susceptible to deprotonation by strong bases. The resulting carbanion, a benzhydryl anion stabilized by the sulfur atom, is a potent nucleophile that can react with various electrophiles to construct new carbon-carbon and carbon-heteroatom bonds, thereby elaborating the diarylmethane core. mdpi.comnih.gov
| Derivative Class | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| Functionalized Diarylmethyl Thioethers | DABCO-catalyzed 1,6-conjugate addition to p-quinone methides | Efficient C-S bond formation under mild, base-catalyzed conditions. | nih.govresearchgate.net |
| C4-Benzhydryl-dihydropyridinones | Addition of benzhydryllithium reagents to 2-pyridones | Creates complex heterocyclic systems containing the diarylmethane motif. | mdpi.comnih.gov |
| Benzyl Thioethers | Copper-catalyzed coupling of benzyl alcohols and thiols | Lewis-acid mediated SN1-type reaction forming C-S bonds. | nih.gov |
| Unsymmetrical Disulfides | Decatungstate-catalyzed radical C-H functionalization | Forms C-S-S-C linkages by trapping a benzylic radical. | nih.gov |
Role in C-H Functionalization and Heteroatom Bond Formation
The strategic functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering a direct route to molecular complexity. The benzylic C-H bond in this compound is particularly reactive. The sulfur atom can act as a directing group in transition metal-catalyzed C-H activation processes, guiding the catalyst to functionalize a specific C-H bond, often at the ortho-position of the phenyl rings. researchgate.net
Moreover, photocatalytic methods, such as those using decatungstate, can achieve radical-based C-H functionalization. nih.gov This approach can generate a benzylic radical from the parent molecule, which can then be trapped by various reagents. For example, reaction with tetrasulfides leads to the formation of unsymmetrical disulfides, introducing a C-S-S linkage. nih.gov The cleavage of the C-S bond itself is another pathway to functionalization, as demonstrated in the conversion of various organosulfur compounds, including sulfides, into nitriles and amides using heterogeneous cobalt catalysts. nih.gov This process involves oxidative cleavage of the C-S bond and subsequent cyanation or amidation, showcasing the thioether as a versatile functional group that can be replaced to introduce heteroatoms. nih.gov
In the Context of Organosulfur Chemistry
Organosulfur compounds are ubiquitous in nature and synthetic chemistry, finding use as pharmaceuticals, materials, and versatile synthetic intermediates. magritek.combritannica.com this compound, as a thioether (or sulfide), undergoes characteristic reactions centered on the sulfur atom. britannica.com
The most prominent reaction is oxidation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. britannica.combritannica.com This transformation is significant as it introduces profound changes in the molecule's properties:
Sulfoxide Formation : Oxidation with mild reagents like hydrogen peroxide (H₂O₂) or sodium metaperiodate (NaIO₄) yields the benzhydryl methyl sulfoxide. britannica.commdpi.com This creates a chiral center at the sulfur atom, opening pathways for asymmetric synthesis.
Sulfone Formation : More vigorous oxidation leads to the benzhydryl methyl sulfone. britannica.com The sulfonyl group (-SO₂-) is a strong electron-withdrawing group and can act as a good leaving group in certain nucleophilic substitution and elimination reactions.
These oxidation reactions are fundamental in both pharmaceutical synthesis and materials science, as the oxidation state of sulfur dramatically influences biological activity and electronic properties. magritek.commdpi.com
| Reaction | Product | Typical Reagents | Significance | Reference |
|---|---|---|---|---|
| S-Oxidation (First) | Benzhydryl methyl sulfoxide | H₂O₂, NaIO₄ | Creates a chiral sulfoxide; alters electronic properties. | britannica.commdpi.com |
| S-Oxidation (Second) | Benzhydryl methyl sulfone | KMnO₄, strong oxidants | Forms a stable, electron-withdrawing sulfone group. | britannica.com |
| C-S Bond Cleavage/Cyanation | Benzhydryl cyanide | Co-NC catalyst, O₂, aq. NH₃ | Transforms the thioether into a nitrile functional group. | nih.gov |
| Metal Complexation | [M(L)n(C₁₄H₁₄S)] | Transition metal salts (e.g., Zn, Cd, Hg, Pt) | Acts as a soft S-donor ligand for catalysis or materials. | nih.gov |
Applications in Coordination Chemistry and Ligand Design
Thioether ligands play a crucial role in coordination chemistry, where the sulfur atom acts as a soft donor, forming stable complexes with a variety of transition metals. britannica.com The design of ligands with specific steric and electronic properties is essential for developing catalysts and functional supramolecular assemblies. hud.ac.uk
This compound can function as a monodentate ligand, coordinating to a metal center through its sulfur atom. The bulky benzhydryl group provides a significant steric profile, which can be exploited in ligand design to control the coordination environment around the metal. This steric hindrance can influence the number of ligands that bind, the geometry of the resulting complex, and the reactivity of the metal center, potentially leading to enhanced selectivity in catalytic applications. Studies on analogous mixed N,S donor ligands have shown that thioether coordination is a key factor in determining the structure and properties of complexes with metals like zinc, cadmium, and mercury. nih.gov Benzhydryl-containing ligands have also been noted in the coordination chemistry of alkali metals. mdpi.com
Potential in Functional Materials (e.g., Semiconductors)
Organic semiconductors are π-bonded molecular or polymeric materials that form the basis of next-generation electronic devices. wikipedia.org These materials often incorporate heteroatoms like sulfur to tune their electronic properties, such as the band gap and charge carrier mobility. wikipedia.org
While direct studies on this compound as a semiconductor are limited, its structural components suggest potential in this area. The two phenyl rings constitute a π-conjugated system. The sulfur atom, with its lone pairs of electrons, can participate in this conjugation and influence the material's frontier molecular orbitals (HOMO and LUMO). Research on isomers of dithienothiophenes, which are sulfur-rich organic semiconductors, has demonstrated that the precise position of sulfur atoms significantly affects molecular conjugation, intermolecular interactions (like S-π stacking), and, consequently, the charge transport properties in organic field-effect transistors (OFETs). rsc.org Furthermore, organosulfur compounds serve as ligands that control the growth and surface chemistry of inorganic semiconductor quantum dots. acs.org The ability to oxidize the sulfur atom to a sulfoxide or sulfone provides a mechanism to further tune the electronic properties, making the benzhydryl methyl sulfide (B99878) scaffold a potentially versatile component for designing novel functional organic materials.
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure compounds is a central goal in modern chemistry, particularly for pharmaceuticals. technologynetworks.com this compound and its derivatives offer multiple opportunities for the development of asymmetric synthetic methods, enabling the creation of chiral centers at both the sulfur and carbon atoms.
Chirality at Sulfur : The most direct approach is the asymmetric oxidation of the prochiral sulfide to a chiral sulfoxide. libretexts.org This transformation is well-established and can be achieved using chiral reagents, metal-based catalysts (e.g., titanium or iron complexes with chiral ligands), or biocatalysts like monooxygenase enzymes. libretexts.orgacsgcipr.org The resulting enantioenriched benzhydryl methyl sulfoxides are valuable intermediates and can act as chiral auxiliaries to control stereochemistry in subsequent reactions. acsgcipr.org
Chirality at Carbon : The benzylic carbon is a prochiral center that can be targeted for asymmetric functionalization. Methodologies include:
Asymmetric C-C Bond Formation : Enzymes such as ene-reductases have been employed for the asymmetric synthesis of chiral thioethers through radical-mediated C-C bond formation, providing access to either enantiomer of the product depending on the enzyme used. researchgate.nettudelft.nl
Diastereoselective Reactions : For molecules that already contain a chiral center, the introduction of the benzhydryl or a related group can proceed with high diastereoselectivity. researchgate.net For example, base-catalyzed diastereodivergent thia-Michael additions allow for the synthesis of chiral thio-adducts with high selectivity by carefully choosing the catalyst. researchgate.net
These methodologies highlight the potential of the this compound scaffold in building complex, stereodefined molecules. beilstein-journals.orgresearchgate.net
| Transformation | Chiral Center Created | Methodology | Potential Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Sulfoxidation | Sulfur | Metal-catalyzed (Ti, Fe, Mn) or enzyme-catalyzed oxidation | Enantioenriched benzhydryl methyl sulfoxides | libretexts.orgacsgcipr.orgresearchgate.net |
| Enzyme-Catalyzed C-C Coupling | Carbon (Benzylic) | Ene-reductase catalyzed reaction with vinyl sulfides | Enantioenriched functionalized thioethers | researchgate.nettudelft.nl |
| Diastereoselective Addition | Carbon (Benzylic) | Base-catalyzed thia-Michael addition to chiral acceptors | Diastereomerically enriched thioether adducts | researchgate.net |
| Rh-Catalyzed C-H Functionalization | Sulfur (Planar Chirality) | C-H activation of sulfoximines with chiral Rh(III) complexes | Enantioenriched S-chiral cyclic sulfoximines | researchgate.net |
Emerging Research Avenues and Future Directions in Methylsulfanyl Phenyl Methyl Benzene Chemistry
Unresolved Mechanistic Questions and Detailed Kinetic Studies
While the synthesis and basic reactivity of benzhydryl sulfides are established, a nuanced understanding of their reaction mechanisms remains an active area of investigation. A primary focus is on the nucleophilic substitution reactions at the benzhydryl carbon. These reactions often exist on a mechanistic continuum between the S_N1 and S_N2 pathways. The precise mechanism is highly sensitive to the electronic nature of the substituents on the phenyl rings, the nucleophile, the leaving group, and the solvent polarity. uni-muenchen.de
Detailed kinetic studies are crucial for elucidating these mechanistic subtleties. For instance, kinetic analyses of the oxidation of related aryl methyl sulfides to sulfoxides and sulfones have provided significant mechanistic information. rsc.org Such studies, when applied to [(Methylsulfanyl)(phenyl)methyl]benzene, could quantify the electronic influence of the two phenyl groups on the nucleophilicity of the sulfur atom. Kinetic data from solvolysis reactions of related benzhydryl systems have been used to build comprehensive nucleofugality scales, but applying these to sulfide (B99878) derivatives could offer deeper insights. uni-muenchen.de Unresolved questions include the exact nature of ion pair intermediates in S_N1-like reactions and the potential for neighboring group participation by the methylsulfanyl group.
Future kinetic investigations will likely involve:
Solvent Effect Analysis: Systematic studies using Grunwald-Winstein and Kamlet-Taft analyses to dissect the influence of solvent polarity, hydrogen bond donating ability, and electron-pair donicity on reaction rates. rsc.org
Substituent Effect Correlations: Hammett and Taft plots to quantify the electronic effects of substituents on the aryl rings on reaction rates for both substitution at carbon and oxidation at sulfur.
Isotope Effect Studies: Utilizing kinetic isotope effects to probe the structure of transition states in greater detail.
| Study Type | Objective | Potential Insights for this compound |
| Solvolysis Kinetics | Determine the influence of solvent on reaction rate and mechanism. | Elucidate the S_N1-S_N2 mechanistic spectrum; quantify solvent-substrate interactions. uni-muenchen.deacs.org |
| Oxidation Kinetics | Investigate the mechanism of oxidation at the sulfur center. | Understand the nucleophilic character of the sulfur atom; determine activation parameters for sulfoxide (B87167)/sulfone formation. rsc.org |
| Computational Modeling | Theoretically calculate transition state energies and reaction pathways. | Complement experimental data; predict reactivity and explore hypothetical reaction channels. mdpi.com |
Innovations in Stereoselective Synthesis of Benzhydryl Sulfides
The development of methods for the enantioselective synthesis of chiral sulfides is a highly active area of research, driven by the importance of such compounds in medicinal chemistry and as chiral ligands. rsc.orgbohrium.com For unsymmetrical benzhydryl sulfides like this compound, the benzhydryl carbon is a prochiral center, and its stereoselective functionalization is of significant interest.
Recent innovations have moved beyond classical methods, focusing on asymmetric catalysis. Key strategies include:
Transition Metal Catalysis: The use of chiral ligands with transition metals like palladium, nickel, and copper has enabled the asymmetric cross-coupling of thiols with racemic benzhydryl halides or related electrophiles, often through a kinetic resolution process. nih.govresearchgate.net
Organocatalysis: Chiral bifunctional organocatalysts, such as chiral selenides, have been effectively used for the enantioselective electrophilic thiolation of alkenes to construct chiral sulfides. researchgate.netelsevierpure.com Adapting this methodology to different substrates could provide a metal-free route to chiral benzhydryl sulfides.
Enzymatic and Biocatalytic Methods: The use of enzymes or hybrid biocatalytic systems offers a powerful approach for asymmetric sulfoxidation, providing access to chiral sulfoxides which are precursors to other chiral sulfur compounds. rsc.org
A notable development is the chiral sulfide-catalyzed electrophilic carbothiolation of alkynes, which allows for the enantioselective construction of axially chiral compounds. elsevierpure.com While not directly forming benzhydryl sulfides, this demonstrates the power of chiral sulfide catalysis in controlling stereochemistry.
| Catalytic System | Approach | Potential Application | Enantioselectivity |
| Chiral Selenide Catalysts | Electrophilic azido- and oxythiolation of alkenes. | Construction of vicinal functionalized chiral sulfides. researchgate.netelsevierpure.com | Up to 97% ee |
| Transition Metal Catalysts | Asymmetric hydrogenation of unsaturated sulfones. | Synthesis of chiral sulfones, which can be related to sulfides. bohrium.com | High ee values reported |
| Chiral Sulfide Catalysts | Electrophilic carbothiolation of alkynes. | Construction of axially chiral vinyl-aryl amino sulfides. elsevierpure.com | Good to excellent |
Green and Sustainable Synthetic Pathways for Benzhydryl Organosulfur Compounds
In line with the principles of green chemistry, modern synthetic efforts are focused on developing environmentally benign routes to organosulfur compounds. chemistryjournals.netchemistryjournals.net This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. acs.orgwjpmr.com
Key green strategies applicable to the synthesis of benzhydryl sulfides include:
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids. chemistryjournals.netrsc.org The synthesis of β-hydroxysulfides has been demonstrated in ethanol using visible light, showcasing a photocatalyst-free and green solvent approach. rsc.org
Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric ones to improve atom economy. Rhodium-catalyzed methods, for example, can synthesize organosulfur compounds without the need for strong bases or organometallic reagents. nih.gov
Photocatalysis and Electrosynthesis: Using light or electricity as clean reagents to drive reactions, often under mild conditions. These techniques are increasingly used for C-C and C-S bond formation. researchgate.net
Renewable Feedstocks: Exploring the use of sulfur from industrial byproducts or renewable sources to reduce reliance on fossil fuels. researchgate.net
The development of one-pot syntheses, which reduce the number of workup and purification steps, is another important aspect of sustainable chemistry. For instance, methods for creating unsymmetrical disulfides in a one-pot sequence have been developed that avoid harsh and toxic oxidizing agents. organic-chemistry.org Similar strategies for benzhydryl sulfides are a key future goal.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Research into the reactivity of benzhydryl sulfides is expanding beyond classical substitution and oxidation reactions. The focus is on discovering novel transformations and developing new catalytic systems to mediate them. nih.gov
Emerging areas of interest include:
C-S Bond Activation: While the C-S bond is generally stable, developing catalytic methods for its selective cleavage and functionalization could open up new synthetic pathways.
Radical-Mediated Reactions: Photoredox catalysis has enabled a variety of radical-mediated C-S bond formations, providing access to complex sulfides from unconventional starting materials like hydrazines and thiols. mdpi.com
Decarbonylative and Dealkenylative Thiolation: These reactions involve the fragmentation of a C-C bond and subsequent C-S bond formation, offering novel disconnections for retrosynthetic analysis. mdpi.com
Catalytic Oxidation Systems: While oxidation to sulfoxides and sulfones is well-known, new catalytic systems based on metal-ionic liquids are being developed for higher selectivity and easier catalyst recycling. nih.gov
The synthesis of novel sulfide derivatives with specific biological or material properties is a major driver for exploring new reactivity. For example, new benzyl (B1604629) phenyl sulfide derivatives have been synthesized and shown to have potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Computational Predictions for New Derivatives and Reaction Pathways
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new molecules and catalysts. nih.gov For this compound and its derivatives, computational methods are being applied to:
Predict Reaction Feasibility: Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model potential energy surfaces for proposed reactions. This allows researchers to calculate activation barriers and reaction energies, predicting whether a new pathway is kinetically and thermodynamically feasible before attempting it in the lab. chemrxiv.orgresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can map out entire reaction pathways, identifying transition states and intermediates that are difficult to detect experimentally. This is particularly valuable for understanding the complex mechanisms of organometallic catalysis. mdpi.com
Design Novel Derivatives: Molecular modeling and docking simulations are used to design new benzhydryl sulfide derivatives with specific biological targets. For example, computational studies have been integral in the development of 1-benzhydryl-piperazine derivatives as inhibitors of histone deacetylases (HDACs). mdpi.com
Automated Reaction Pathway Search: Advanced algorithms can now automatically explore complex reaction networks to discover entirely new and unexpected reaction pathways, accelerating the discovery of novel transformations. nih.govaip.org
These computational approaches, when combined with experimental work, create a powerful synergy that accelerates the pace of discovery in organosulfur chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
